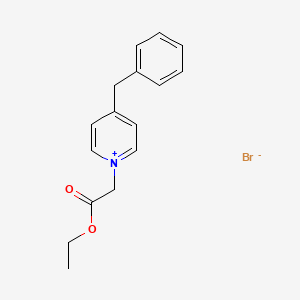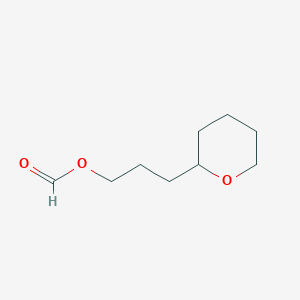
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridiniumbromid ist eine organische Verbindung mit der Summenformel C16H18BrNO2. Es handelt sich um ein Pyridiniumsalz, das durch das Vorhandensein einer Benzylgruppe und eines Ethoxy-oxoethyl-Substituenten gekennzeichnet ist. Diese Verbindung wird häufig in verschiedenen chemischen Reaktionen eingesetzt und findet Anwendung in der wissenschaftlichen Forschung und in industriellen Prozessen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridiniumbromid erfolgt typischerweise durch Reaktion von 4-Benzylpyridin mit Ethylbromacetat. Die Reaktion wird in einem organischen Lösungsmittel wie Acetonitril oder Ethanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion dieser Verbindung durch die Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verbessert Ausbeute und Reinheit. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist auch in der industriellen Produktion üblich .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridiniumbromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Das Bromid-Ion kann durch andere Nucleophile wie Hydroxid-, Cyanid- oder Thiolations-Ionen ersetzt werden.
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Pyridiniumring in einen Piperidinring umwandeln.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcyanid in wässrigen oder alkoholischen Lösungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden:
Nucleophile Substitution: Produkte umfassen 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridin-Derivate.
Oxidation: N-Oxide von 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridinium.
Reduktion: 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)piperidin.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridiniumbromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorstufe zur Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmakologisches Werkzeug untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridiniumbromid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Alkylierungsmittel wirken und kovalente Bindungen mit nucleophilen Stellen auf Biomolekülen wie DNA, Proteinen und Enzymen bilden. Diese Interaktion kann zur Hemmung der Enzymaktivität, Störung zellulärer Prozesse und Induktion von Zelltod in bestimmten biologischen Systemen führen .
Ähnliche Verbindungen:
- 4-Benzyl-1-(2-Oxo-2-phenylethyl)pyridiniumbromid
- 4-Benzyl-1-(2-(3-Methoxyphenyl)-2-oxoethyl)pyridiniumbromid
- 4-Benzyl-1-(2-(2,4-Dimethoxyphenyl)-2-oxoethyl)pyridiniumbromid
Einzigartigkeit: 4-Benzyl-1-(2-Ethoxy-2-oxoethyl)pyridiniumbromid ist durch seinen spezifischen Ethoxy-oxoethyl-Substituenten einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Vergleich Mit ähnlichen Verbindungen
- 4-Benzyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 4-Benzyl-1-(2-(3-methoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Benzyl-1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
Uniqueness: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific ethoxy-oxoethyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18BrNO2 |
|---|---|
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YNXSAZMTJVHHGJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)


![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)






![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)


